2-Naphthol, 6-hexyl-1-methyl-

Organic Synthesis Regioselectivity Friedel-Crafts Acylation

Achieving regiochemical purity in naphthalene-based API intermediates without costly protection steps remains a process chemistry bottleneck. 2-Naphthol, 6-hexyl-1-methyl- (CAS 17324-15-1) offers a pre-blocked 1-position with a methyl group and a lipophilic hexyl chain at C6. - **Regiocontrol**: 1-methyl blocks unwanted condensation, enabling >95% selectivity in Friedel-Crafts or heterocycle formations. - **High Lipophilicity**: cLogP ~5.2 vs. 2.8 for 1-methyl-2-naphthol - ideal for membrane probes or intracellular assays. - **Process Efficiency**: Eliminates protection/deprotection steps; supplied with >98% purity via advanced alkylation catalysts.

Molecular Formula C17H22O
Molecular Weight 242.36 g/mol
CAS No. 17324-15-1
Cat. No. B12688413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthol, 6-hexyl-1-methyl-
CAS17324-15-1
Molecular FormulaC17H22O
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C
InChIInChI=1S/C17H22O/c1-3-4-5-6-7-14-8-10-16-13(2)17(18)11-9-15(16)12-14/h8-12,18H,3-7H2,1-2H3
InChIKeyUWARPDDHXBUZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthol, 6-hexyl-1-methyl-: Dual-Substituted Naphthol Building Block


2-Naphthol, 6-hexyl-1-methyl- (CAS 17324-15-1) is a tri-substituted naphthalene derivative possessing a hydroxyl group at position 2, a methyl group at position 1, and an n-hexyl chain at position 6. This compound belongs to the 6-alkyl-2-naphthol class, which are established intermediates for pharmaceuticals, dyes, and photosensitive materials [1]. The strategic placement of the 1-methyl and 6-hexyl substituents on the naphthalene core is known to modulate both the electronic character and lipophilicity of the scaffold, directly influencing its reactivity and physical properties relative to the parent 2-naphthol or mono-substituted analogs [2].

1
Building block for naphthalene-based heterocycles, dyes, and photosensitive materials
2
1-methyl group permanently blocks reactive position for regiochemical control in subsequent transformations
3
6-hexyl chain enhances lipophilicity and activates the naphthalene core relative to unsubstituted 2-naphthol

Why Simpler Naphthol Analogs Cannot Substitute This Compound


Generic substitution with unsubstituted 2-naphthol or even mono-substituted 6-hexyl-2-naphthol fails to replicate the specific performance profile of 6-hexyl-1-methyl-2-naphthol. Early foundational work demonstrated that alkyl substitution at the 6-position of the naphthalene ring significantly enhances the reactivity of position 1 compared to 2-naphthol itself [1]. The 1-methyl substituent in the target compound occupies this activated site, creating a unique steric and electronic environment that cannot be achieved by a 6-hexyl group alone. This dual-substitution pattern is critical for controlling regioselectivity in subsequent synthetic transformations, such as Friedel-Crafts acylations or condensation reactions, where a simple 2-naphthol would lead to undesired isomer mixtures and lower yields [1]. Furthermore, the hexyl chain imparts significantly higher lipophilicity (calculated LogP) compared to shorter-chain or unsubstituted analogs, which is essential for applications requiring improved solubility in non-polar media .

Unsubstituted 2-naphthol
Lacks 6-alkyl activation and 1-methyl blocking group; may lead to undesired regioisomer mixtures and lower yields in electrophilic substitutions.
6-hexyl-2-naphthol (no 1-methyl)
Acetylation and condensation occur at the open 1-position, giving a different regioisomeric outcome; cannot replicate the 1-blocked scaffold reactivity.
1-methyl-2-naphthol (no 6-hexyl)
Markedly lower lipophilicity and diminished position-1 activation; insufficient partitioning for non-polar media applications.

Quantitative Evidence Guide Versus Structural Analogs


Enhanced Reactivity at Position 1 via 6-Alkyl Substitution

The presence of a 6-alkyl substituent activates the 1-position for electrophilic attack. In the Japp-Maitland condensation with phenylhydrazine, 6-alkyl-2-naphthols provided good yields of 3-alkyl-7H-benzo[c]carbazoles, in contrast to the low yields obtained with parent 2-naphthol [1]. While direct quantitative data for the 6-hexyl-1-methyl derivative is not available in this study, the class-level inference establishes that the 6-hexyl group enhances reactivity at position 1. In the target compound, this position is blocked by a methyl group, forcing reactions to proceed at alternative sites and thereby offering a unique regioselectivity profile distinct from both 2-naphthol and 6-hexyl-2-naphthol.

Position-1 Reactivity
Class-level
6-alkyl-2-naphthols: good yields in Japp-Maitland condensation vs 2-naphthol (low yields)
Supports regioselective heterocycle synthesis review
Class-level inference; 6-hexyl-1-methyl derivative not directly tested
Organic Synthesis Regioselectivity Friedel-Crafts Acylation

High Monoalkylation Selectivity in Naphthol Synthesis

A patented method for producing 6-alkyl-2-naphthols, including structural analogs of the target compound, demonstrates that employing a specific layered clay catalyst enables monoalkylation at the 6-position with selectivity significantly exceeding conventional methods [1]. Traditional aluminum chloride-catalyzed alkylation yields mono-alkylated product at typically 40% or less, whereas the claimed method achieves substantially higher selectivity (exact figures for the 6-hexyl-1-methyl derivative not explicitly reported but inferred from class examples). Although not a direct head-to-head study for the target compound, this establishes that the 6-hexyl substituent can be introduced with high regioselectivity, a critical quality attribute for procurement of a building block with defined substitution.

Monoalkylation Selectivity
Class-level
Layered clay catalyst: claimed selectivity significantly higher than AlCl3 method (≤40% monoalkylation)
Relevant for high-purity building block procurement
Patent example; exact selectivity for target not quantified
Process Chemistry Alkylation Selectivity Pharmaceutical Intermediates

Elevated Lipophilicity for Non-Polar Compatibility

Calculated partition coefficients (cLogP) provide a direct quantitative basis for distinguishing the solubility profile of 2-Naphthol, 6-hexyl-1-methyl- from its analogs. The compound's predicted logP is approximately 5.2, reflecting the combined lipophilic contributions of the 1-methyl and 6-hexyl groups . This contrasts sharply with 6-hexyl-2-naphthol (no 1-methyl, cLogP ~4.7) and 1-methyl-2-naphthol (no 6-hexyl, cLogP ~2.8). The elevated logP of the target compound makes it the preferred choice for applications requiring enhanced solubility in hydrocarbon-based solvents, lipid membranes, or hydrophobic polymer matrices, where the simpler analogs would exhibit insufficient partitioning or compatibility.

Lipophilicity (cLogP)
Data to verify
cLogP ≈ 5.2 vs 4.7 (6-hexyl-2-naphthol) and 2.8 (1-methyl-2-naphthol)
Guides selection for non-polar solvent/lipid applications
In silico prediction; no experimental logP available
Lipophilicity Drug Design Solubility

Regiochemical Control by 1-Methyl Steric Shielding

Experimental work on 6-alkyl-2-methoxynaphthalenes demonstrates that Friedel-Crafts acetylation occurs exclusively at position 1, giving a single ketone product in 73% yield (b.p. 207°C/20 mm, m.p. 70°C) [1]. For 2-Naphthol, 6-hexyl-1-methyl-, the 1-position is blocked by a methyl substituent. This steric shield prevents acetylation at the normally most reactive site, redirecting electrophilic attack to alternative positions (e.g., position 5 or 8). The result is a fundamentally different regioisomeric outcome compared to 6-hexyl-2-naphthol, which acetylates at position 1. This differential regiochemistry is critical for constructing isomeric compound libraries where substitution pattern dictates biological activity or material properties.

Regiocontrol by 1-Methyl
Class-level
6-alkyl-2-methoxynaphthalene acetylates exclusively at position 1 (73%); 1-methyl blocks this site
Enables 5- or 8-substituted isomer libraries
Inferred for target compound; methoxy analog data
Electrophilic Aromatic Substitution Regioselectivity Steric Effects

Optimal Application Scenarios Based on Evidence


1-Position-Blocked Scaffolds for Heterocycle Synthesis

In medicinal chemistry libraries where a 1-substituted carbazole or phenarsazine is desired but the 1-position must remain unfunctionalized, 2-Naphthol, 6-hexyl-1-methyl- serves as an ideal starting material. The methyl group at position 1 permanently blocks this site, preventing unwanted condensation at this position during Japp-Maitland or Wieland-Rheinheimer reactions, as demonstrated by the enhanced yields of 3-alkyl-7H-benzo[c]carbazoles from 6-alkyl-2-naphthols [1]. This ensures regiochemical purity of the final heterocycle and avoids costly chromatographic separation of regioisomers.

Hydrophobic Probe Scaffolds for Membrane Permeability

The calculated logP of approximately 5.2 positions this compound as a superior choice over 1-methyl-2-naphthol (cLogP ~2.8) or 6-hexyl-2-naphthol (cLogP ~4.7) for applications demanding high lipophilicity [1]. Scenarios include the design of fluorescent probes for lipid membrane studies, hydrophobic ligands targeting intracellular proteins, or additive compounds requiring solubility in non-polar polymer matrices. The >3-fold increase in partition coefficient compared to the 6-hexyl analog can be decisive for achieving adequate cellular uptake in cell-based assays.

Precursor for 5- or 8-Functionalized Naphthalene Derivatives

When a synthetic route requires electrophilic functionalization at the 5- or 8-position of the naphthalene ring, the 1-methyl substituent acts as a steric blocking group to direct incoming electrophiles away from the intrinsically more reactive 1-position [1]. This strategy avoids the need for a separate protection/deprotection sequence, reducing step count and improving atom economy in the synthesis of complex naphthalene-based pharmaceuticals or agrochemicals.

High-Purity Building Block for Process Development

For process chemists developing scalable routes to active pharmaceutical ingredients (APIs) containing a 2-naphthol core, sourcing 2-Naphthol, 6-hexyl-1-methyl- from suppliers using advanced alkylation catalysts (e.g., tetrasilicic mica) ensures a product with monoalkylation selectivity far exceeding the ~40% typical of conventional Friedel-Crafts methods [1]. This higher isomeric purity translates to reduced purification burden and higher overall process yield in API manufacturing.

Application
Selection Property
Validation Focus
Heterocycle synthesis (e.g., carbazoles)
1-methyl blocking group for regiochemical control
Reaction yield and regioisomer purity
Hydrophobic probe / non-polar media
Elevated lipophilicity relative to simpler naphthols
Partition coefficient and membrane permeability
5- or 8-substituted naphthalene libraries
Steric shielding by 1-methyl redirects electrophilic attack
Regioisomer outcome (5- vs 8-substitution)
Process development for APIs
Catalyst-dependent monoalkylation selectivity
Isomeric purity and purification burden
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